3-bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O4/c14-9-3-1-2-8(6-9)11(18)15-13-17-16-12(21-13)10-7-19-4-5-20-10/h1-3,6-7H,4-5H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFJNDLOMREIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the 1,3,4-oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The bromination of the benzamide group can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the bromine atom or the oxadiazole ring, leading to debromination or ring opening.
Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and oxadiazole-containing molecules. For example:
4-bromo-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide: Similar structure but with different substitution patterns.
3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Contains chlorine atoms instead of bromine, leading to different chemical and biological properties
Biological Activity
3-bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of both the oxadiazole and dioxin moieties in its structure suggests a variety of interactions with biological targets, which could lead to therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. The oxadiazole ring is known for its capacity to modulate enzyme activities and inhibit specific biological pathways. Research indicates that derivatives of oxadiazole can selectively bind to nucleic acids and proteins involved in cancer progression and other diseases .
Antitumor Activity
Studies have shown that compounds containing the oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cancer Cell Lines Tested : MCF-7 (breast), A549 (lung), HepG2 (liver), and others.
- Mechanisms : The activity is thought to involve the inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical for cancer cell proliferation .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Preliminary studies suggest that it may exhibit selective antibacterial properties against Gram-positive bacteria. However, the overall antimicrobial efficacy remains lower compared to other compounds in its class .
Study 1: Anticancer Potential
In a study focusing on 1,3,4-oxadiazole derivatives, it was found that modifications to the oxadiazole core could enhance cytotoxicity towards malignant cells. The study reported that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that substituents on the benzamide moiety significantly influence the biological activity of the compound. Electron-donating groups were found to enhance activity against specific cancer types, while electron-withdrawing groups diminished efficacy .
Data Summary Table
| Biological Activity | Cell Line/Pathogen | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 | ~10 µM | Inhibition of HDAC |
| Antitumor | A549 | ~15 µM | Inhibition of Thymidylate Synthase |
| Antimicrobial | Bacillus subtilis | >100 µg/mL | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | >100 µg/mL | Unknown mechanism |
Q & A
Q. Key Variables Affecting Yield :
- Temperature : Lower temperatures (0–5°C) during acid activation reduce side reactions .
- Catalyst/Solvent : Pyridine acts as both base and solvent, with dichloromethane (DCM) providing optimal solubility .
- Reaction Time : Extended stirring (18–24 hours) improves completion but may lower purity .
Q. Example Data :
| Procedure | Reactants | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|---|
| B | 4-Bromobenzoic acid | DCM | 50% | 95.3% |
| A | 3-Trifluoromethyl-BzCl | Pyridine | 15% | 95.5% |
How can researchers optimize the synthetic route to improve purity and scalability?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 hours to 30 minutes) while maintaining yields >80% .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require post-reaction purification .
- Catalyst Tuning : Substituting pyridine with DMAP (4-dimethylaminopyridine) improves coupling efficiency by 20% .
- Stepwise Isolation : Intermediate purification via column chromatography (silica gel, hexane/EtOAc) ensures >98% purity before final coupling .
Critical Consideration : Scalability requires minimizing toxic reagents (e.g., oxalyl chloride) and transitioning to flow chemistry for continuous processing .
What analytical techniques are critical for confirming the structure and purity of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirms regiochemistry of the oxadiazole ring and bromine substitution on the benzamide (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ = 409.9872) .
- HPLC : Quantifies purity (>95%) using C18 columns with trifluoroacetic acid (TFA)-modified mobile phases .
Q. Example Workflow :
HPLC : Shimadzu LC-30AD, 95% ACN/water gradient.
NMR : 500 MHz, DMSO-d₆, 25°C.
ESI-MS : Positive ion mode, m/z range 100–2000 .
How does the electronic configuration of the oxadiazole ring influence the compound's reactivity?
Level: Advanced
Methodological Answer:
The 1,3,4-oxadiazole core acts as a π-deficient heterocycle, enabling:
- Electrophilic Substitution : Bromine at the benzamide para-position directs further functionalization (e.g., Suzuki coupling) .
- Hydrogen Bonding : The oxadiazole N-atoms participate in H-bonding with biological targets (e.g., enzyme active sites) .
- Electron-Withdrawing Effects : Enhances stability under acidic conditions but reduces nucleophilic attack susceptibility .
Q. Computational Insights :
- DFT calculations show a LUMO energy of -1.8 eV, favoring charge-transfer interactions in biological systems .
What biological screening approaches are used to evaluate its antimicrobial potential?
Level: Basic
Methodological Answer:
- Agar Diffusion Assays : Test inhibition zones against Staphylococcus aureus and E. coli at 50–100 µg/mL .
- Minimum Inhibitory Concentration (MIC) : Broth microdilution (CLSI guidelines) with IC₅₀ values <10 µM reported for MRSA .
- In Vivo Models : Caenorhabditis elegans infection studies to assess survival rates post-treatment .
Q. Key Findings :
- Analogues with morpholinosulfonyl groups show 3-fold higher potency due to enhanced membrane penetration .
What strategies resolve contradictions in bioactivity data across different studies?
Level: Advanced
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states, affecting target binding .
- Cell Line Variability : Use of HeLa vs. HEK293 cells may yield differing IC₅₀ values due to transporter expression .
- Data Normalization : Internal controls (e.g., ATP levels in enzymatic assays) ensure reproducibility .
Q. Resolution Workflow :
Meta-Analysis : Compare studies using standardized metrics (e.g., pIC₅₀).
Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
How can computational modeling predict interactions with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding modes with kinases (e.g., EGFR) using PDB structures (e.g., 1M17) .
- QSAR Models : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with bioactivity (R² > 0.85) .
- MD Simulations : GROMACS trajectories reveal stable binding over 100 ns for oxadiazole-enzyme complexes .
Q. Case Study :
- Target : Ca²⁺/calmodulin.
- Key Interaction : Oxadiazole N-atom coordinates with Ca²⁺, disrupting signal transduction .
What are the challenges in crystallographic characterization, and how is SHELX employed?
Level: Advanced
Methodological Answer:
Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
